molecular formula C19H13BrO2 B12047581 8-Bromo-1,2-dihydro-2-phenyl-3H-naphtho[2,1-b]pyran-3-one CAS No. 959571-93-8

8-Bromo-1,2-dihydro-2-phenyl-3H-naphtho[2,1-b]pyran-3-one

Cat. No.: B12047581
CAS No.: 959571-93-8
M. Wt: 353.2 g/mol
InChI Key: KNCWGGDYISFPIT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HR-73 involves the bromination of 1,2-dihydro-2-phenyl-3H-naphtho[2,1-b]pyran-3-one. The reaction typically employs bromine as the brominating agent under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of HR-73 would likely involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

HR-73 undergoes several types of chemical reactions, including:

    Oxidation: HR-73 can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the bromine atom or other functional groups in HR-73.

    Substitution: The bromine atom in HR-73 can be substituted with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups in place of the bromine atom.

Scientific Research Applications

HR-73 has a wide range of applications in scientific research:

Comparison with Similar Compounds

HR-73 is unique among SIRT1 inhibitors due to its specific structure and mechanism of action. Similar compounds include:

    Splitomycin: The parent compound from which HR-73 is derived.

    Sirtinol: Another SIRT1 inhibitor with a different chemical structure.

    EX-527: A potent and selective SIRT1 inhibitor used in various research studies.

These compounds share the common feature of inhibiting SIRT1 but differ in their chemical structures and specific biological effects .

Properties

CAS No.

959571-93-8

Molecular Formula

C19H13BrO2

Molecular Weight

353.2 g/mol

IUPAC Name

8-bromo-2-phenyl-1,2-dihydrobenzo[f]chromen-3-one

InChI

InChI=1S/C19H13BrO2/c20-14-7-8-15-13(10-14)6-9-18-17(15)11-16(19(21)22-18)12-4-2-1-3-5-12/h1-10,16H,11H2

InChI Key

KNCWGGDYISFPIT-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)OC2=C1C3=C(C=C2)C=C(C=C3)Br)C4=CC=CC=C4

Origin of Product

United States

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